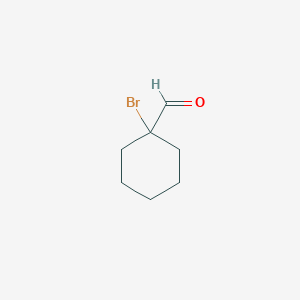

1-Bromocyclohexane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

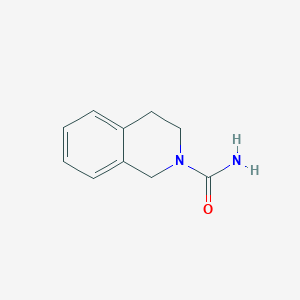

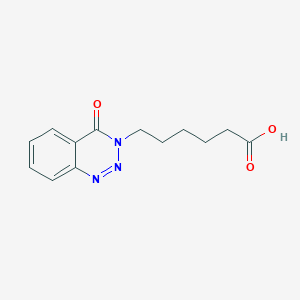

1-Bromocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C7H11BrO . It is also known by its IUPAC name 1-bromocyclohexanecarbaldehyde .

Synthesis Analysis

The synthesis of 1-Bromocyclohexane-1-carbaldehyde can involve various methods. One common approach is through the dehydration of cyclohexanol, which is heated with a catalytic amount of phosphoric acid . This results in the formation of cyclohexene, which can then undergo further reactions to form the desired product .Molecular Structure Analysis

The molecular structure of 1-Bromocyclohexane-1-carbaldehyde consists of a cyclohexane ring with a bromine atom and a carbaldehyde group attached to it . The average mass of the molecule is 191.066 Da, and the monoisotopic mass is 189.999313 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Bromocyclohexane-1-carbaldehyde can be complex and depend on the conditions and reagents used. For instance, it can undergo E1 elimination reactions, which involve the departure of a leaving group and the formation of a carbocation intermediate .Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions Bromocyclohexene carbaldehydes, like 2-bromo-cyclohexenecarbaldehyde, are extensively utilized in palladium-catalyzed cross-coupling reactions. These substrates have been fundamental in constructing a variety of compounds with potential biological, medicinal, and material applications. The advancements over the past decade in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, have significantly contributed to the field of synthetic chemistry (Ghosh & Ray, 2017).

Isoquinoline Synthesis via Palladium Catalysis Another important application involves the synthesis of isoquinolines. For instance, 3-Bromopyridine-4-carbaldehyde is reacted with electron-withdrawing group substituted alkenes through Heck coupling and subsequent aldol reaction under palladium catalysis. This method efficiently yields corresponding isoquinolines, showcasing the versatility of bromocarbaldehyde derivatives in complex heterocyclic compound synthesis (Cho & Patel, 2006).

Cyclization with Carbon Monoxide and Carboxylic Acids In a related application, 3-Bromopyridine-4-carbaldehyde undergoes cyclization with carboxylic acids and carbon monoxide in the presence of palladium catalysts. This process generates 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, further highlighting the role of bromocarbaldehydes in cyclization reactions to produce complex organic structures (Cho & Kim, 2008).

Chemistry of Chloroquinoline Carbaldehydes The chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs is also notable, with a wide range of synthetic and biological applications. These compounds are pivotal in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Their biological evaluation and synthetic applications are diverse and significant (Hamama et al., 2018).

Excited-State Intramolecular Proton-Transfer An interesting aspect of bromocarbaldehydes is their behavior in excited states. For instance, the study of 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in methylcyclohexane solvent reveals that single- and double-proton-transfer mechanisms coexist in the excited states. This property is crucial for understanding the photochemical behavior of these compounds, which could be relevant in designing materials and understanding biological processes (Tang et al., 2017).

Mechanism of Action

Target of Action

Brominated cyclohexane compounds, such as 1-Bromocyclohexane, typically react with other organic compounds in chemical reactions. They can act as electrophiles, reacting with nucleophiles in substitution or elimination reactions .

Mode of Action

In a typical reaction, a brominated cyclohexane compound might undergo an E2 elimination reaction, where a strong base removes a proton from the molecule, leading to the formation of an alkene . Alternatively, it might undergo a nucleophilic substitution reaction, where a nucleophile replaces the bromine atom .

properties

IUPAC Name |

1-bromocyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJHTBRMAVYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromocyclohexane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)

![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)